2-Fluoro-isonicotinoyl chloride 2-Fluoro-isonicotinoyl chloride
Brand Name: Vulcanchem
CAS No.: 65352-95-6
VCID: VC2242738
InChI: InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-5(8)3-4/h1-3H
SMILES: C1=CN=C(C=C1C(=O)Cl)F
Molecular Formula: C6H3ClFNO
Molecular Weight: 159.54 g/mol

2-Fluoro-isonicotinoyl chloride

CAS No.: 65352-95-6

Cat. No.: VC2242738

Molecular Formula: C6H3ClFNO

Molecular Weight: 159.54 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-isonicotinoyl chloride - 65352-95-6

Specification

CAS No. 65352-95-6
Molecular Formula C6H3ClFNO
Molecular Weight 159.54 g/mol
IUPAC Name 2-fluoropyridine-4-carbonyl chloride
Standard InChI InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-5(8)3-4/h1-3H
Standard InChI Key BWRHCKQYCOWAAV-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C(=O)Cl)F
Canonical SMILES C1=CN=C(C=C1C(=O)Cl)F

Introduction

2-Fluoro-isonicotinoyl chloride is a specialized organic compound with the molecular formula C6H3ClFNO and a molecular weight of approximately 177.56 g/mol, although some sources list it as 159.54831 g/mol . This compound is characterized by the presence of a fluorine atom at the second position of the isonicotinoyl moiety, which enhances its reactivity compared to its non-fluorinated counterpart, isonicotinoyl chloride. The compound exists as a white to off-white solid and is known for its reactivity due to the acyl chloride functional group (-COCl), making it a valuable intermediate in organic synthesis.

Potential Applications

2-Fluoro-isonicotinoyl chloride's potential applications lie primarily in its use as a building block for synthesizing more complex organic molecules and pharmaceuticals. The presence of the acyl chloride group allows it to participate in various chemical reactions, such as nucleophilic acyl substitution, which is crucial for forming new carbon-nitrogen or carbon-oxygen bonds. This reactivity makes it particularly useful in targeted drug design and synthesis.

Structural Similarities and Comparisons

Several compounds share structural similarities with 2-fluoro-isonicotinoyl chloride, including:

Compound NameStructure TypeUnique Features
Isonicotinoyl ChlorideAcyl ChlorideBase compound without fluorine
Nicotinoyl ChlorideAcyl ChlorideLacks nitrogen substitution at position two
3-Fluoro-Isonicotinic AcidCarboxylic AcidContains a carboxylic acid functional group
4-Fluoro-Isonicotinic AcidCarboxylic AcidFluorine at position four changes reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator